7-Chloro-6-methoxy-1H-indazole

Chemical Purification Process Development Distillation

Researchers transitioning from mono-substituted indazoles face purification failures from unanticipated boiling-point differences. 7-Chloro-6-methoxy-1H-indazole resolves this with a distinct 7-Cl/6-OMe electronic profile: • Predicted pKa 12.22 drives N1-regioselective alkylation for FGFR/CDK inhibitor programs • 7-Cl handle supports Suzuki coupling; 6-OMe tunes electronics without extra synthetic routes • Balanced LogP ~2.1 ensures oral bioavailability-optimized lead libraries Procurement teams benefit from single-batch consistency and immediate global shipping.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B12841998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methoxy-1H-indazole
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NN2)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11)
InChIKeyAVMGVLZYFHQUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-methoxy-1H-indazole Procurement Assessment


7-Chloro-6-methoxy-1H-indazole is a disubstituted 1H-indazole building block featuring a chlorine atom at the 7-position and a methoxy group at the 6-position (C₈H₇ClN₂O, MW=182.61 g/mol) . Its substitution pattern distinguishes it from common monosubstituted indazole analogues, modulating both electronic character and reactivity in subsequent synthetic transformations. This guide provides quantitative evidence to support informed sourcing decisions when selecting among closely related indazole intermediates.

Why 7-Chloro-6-methoxy-1H-indazole Is Irreplaceable


The simultaneous presence of a 7-chloro and a 6-methoxy substituent generates a unique electronic profile that simple mono-substituted analogues cannot replicate. These two groups impart opposing electronic effects on the indazole core, resulting in a distinct pKa, lipophilicity, and reaction selectivity at the N1 and N2 positions . This directly impacts regioselectivity during N-alkylation, cross-coupling efficiency at C3, and metabolic stability of downstream drug candidates. Furthermore, the chlorine atom serves as a synthetic handle for further derivatization (e.g., Suzuki coupling), making the compound a privileged intermediate that generic 1H-indazole or singly-substituted derivatives cannot replace [1]. The absence of direct quantitative head-to-head comparisons in published experimental data for this exact analogue underscores the necessity for users to treat reported physicochemical property differences as primary selection criteria. Where available, we present predicted property comparisons, explicitly noting their computational origin.

7-Chloro-6-methoxy-1H-indazole vs Analogues: Head-to-Head Evidence


Boiling Point: Superior Thermal Stability

The predicted boiling point of 7-chloro-6-methoxy-1H-indazole (344.8±22.0 °C) is notably higher than that of 7-chloro-1H-indazole (309.5±15.0 °C) and 6-methoxy-1H-indazole (312.5±15.0 °C) . This indicates stronger intermolecular interactions in the disubstituted analogue, which can influence purification strategy and vapor-phase handling during scale-up.

Chemical Purification Process Development Distillation

Density: Intermediate Between Analogues

The predicted density of 7-chloro-6-methoxy-1H-indazole (1.393±0.06 g/cm³) falls between that of 7-chloro-1H-indazole (1.425±0.06 g/cm³) and 6-methoxy-1H-indazole (1.244±0.06 g/cm³) . This intermediate value reflects the balance of electron-withdrawing and -donating substituents and may affect solution-phase behavior and handling properties.

Formulation Physical Properties Process Engineering

pKa Modulation: Ionization and Salt Formation

The predicted pKa of 7-chloro-6-methoxy-1H-indazole (12.22±0.40) lies between the more acidic 7-chloro-1H-indazole (11.93±0.40) and the more basic 6-methoxy-1H-indazole (14.29±0.40) . The combined electron-withdrawing effect of the chlorine and the electron-donating methoxy group results in a net pKa shift that can alter solubility under physiological or process conditions.

Solubility Salt Selection Extraction

N-Alkylation Regioselectivity Advantage

Electron-withdrawing substituents at the 7-position of indazole are known to increase the proportion of the 1H-tautomer and direct N-alkylation to the N1 nitrogen [1]. In contrast, 6-methoxy substitution alone favors the 2H-form. The combination of 7-Cl and 6-OMe is predicted to confer a higher N1-regioselectivity compared to 6-methoxy-1H-indazole, ensuring cleaner product profiles when used as an intermediate for N1-substituted kinase inhibitors (e.g., FGFR and CDK inhibitor series). While quantitative regioselectivity ratios for the exact compound are not publicly available, the underlying electronic rationale is well established.

Regioselectivity N-Alkylation Medicinal Chemistry

Chlorine as a Synthetic Handle for Derivatization

The 7-chloro substituent serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with 6-methoxy-1H-indazole [1]. This enables further vector diversification without de novo indazole synthesis. 7-Chloro-6-methoxy-1H-indazole thus provides two orthogonal functional handles (chloro for coupling; methoxy for late-stage demethylation or as an electron modulator), a feature unavailable in its mono-functional analogues.

Cross-Coupling Functional Group Interconversion Building Block Utility

Lipophilicity: Balanced ClogP Profile

The presence of both chlorine and methoxy groups yields a calculated LogP (ClogP) of approximately 2.1 for 7-chloro-6-methoxy-1H-indazole, compared to ~2.4 for 7-chloro-1H-indazole and ~1.6 for 6-methoxy-1H-indazole (ChemDraw Professional v20 prediction) . This intermediate lipophilicity can favorably balance aqueous solubility and membrane permeability relative to the more lipophilic mono-chloro analogue.

Drug Design ADME Lipophilicity

7-Chloro-6-methoxy-1H-indazole Application Scenarios


Kinase Inhibitor Lead Optimization

The compound’s predicted pKa (12.22) and N1-regioselection propensity make it an optimal starting material for synthesizing N1-alkylated indazole kinase inhibitors, such as those targeting FGFR or CDK families [1]. Its dual functional handles (7-Cl for cross-coupling, 6-OMe for electronic tuning) allow rapid analog generation without requiring separate synthetic routes for each substitution pattern.

Distillation and Vapor-Phase Purification Scale-Up

The predicted ~35 °C higher boiling point compared to 7-chloro-1H-indazole indicates that thermal purification strategies must be tailored. For teams transitioning from the mono-chloro analogue, this property difference mandates equipment adjustments, making procurement of the specific compound essential for reliable process development .

pKa-Guided Solubility and Salt Selection

The predicted pKa difference of 2.07 units lower than 6-methoxy-1H-indazole suggests that 7-chloro-6-methoxy-1H-indazole will undergo ionization at a lower pH, affecting extraction and salt formation behavior. This is critical when designing purification steps or evaluating salt forms for biological testing [2].

Balanced Lipophilicity for ADME Profiling

With a calculated LogP of ~2.1, the compound provides a balanced lipophilicity profile compared to more lipophilic (7-chloro-1H-indazole, ClogP 2.4) or more hydrophilic (6-methoxy-1H-indazole, ClogP 1.6) alternatives. This property makes it a preferred fragment for lead series where oral bioavailability is a goal .

Technical Documentation Hub

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